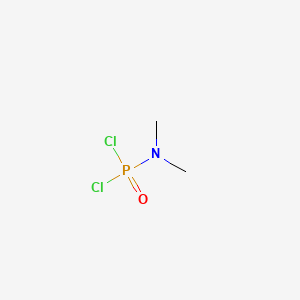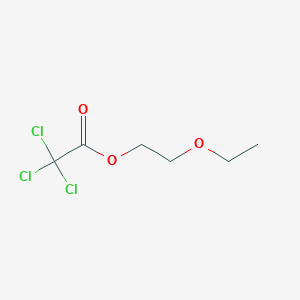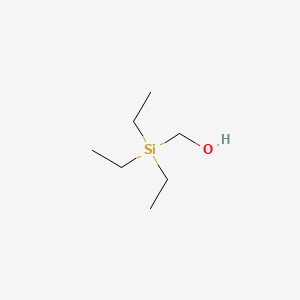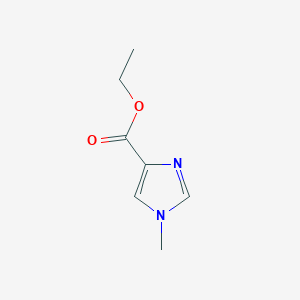
N,N-ジメチルホスホラミドジクロリデート
概要
説明
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
科学的研究の応用
ホスホラミデートの合成
N,N-ジメチルホスホラミドジクロリデート: は、さまざまなホスホラミデートの合成に主に使用されます。 これらの化合物は、その潜在的な生物学的活性と医薬品合成における中間体としての使用により、重要です .
化学兵器の製造
この化合物は、(RS)-エチルN,N-ジメチルホスホラミドシアネート(神経剤GAとしても知られています)の製造に使用されます。 これは、化合物の反応性と複雑な分子を形成する可能性を示す強力な例です .
アルコールのエステルへの変換
この化合物は、アルコールと反応してエステルを生成する活性中間体を形成します。 この反応は、エステルが多くの場合、医薬品分子の部分を構成する医薬品産業において特に、有機合成で価値があります .
第一級アルコールのアルキルクロリドへの変換
N,N-ジメチルホスホラミドジクロリデート: は、第一級アルコールをアルキルクロリドに変換するためにも使用されます。 この変換は、さまざまな製品を作成するためにさらに反応させることができる有機分子にクロリド官能基を導入するために不可欠です .
有機合成中間体
重要な原料および中間体として、有機合成において広く使用されています。 その反応性により、さまざまな化学産業で不可欠な複雑な有機化合物を構築できます .
農薬および染料の製造
この化合物は、農薬および染料の合成における前駆体として役立ちます。 他の有機分子との結合形成における汎用性は、これらの分野向けの新しい化合物の開発における貴重な資産となっています .
環状リン酸アミドの形成
これは、1,2-ジオールと反応して環状リン酸アミドを生成します。 これらの環状化合物は、材料科学および有機合成における中間体として用途があります .
アルケンへの還元
最後に、N,N-ジメチルホスホラミドジクロリデート は、アルケンを形成するために還元される反応に関与する可能性があります。 アルケンは有機化学の基本的な構造であり、多数の合成経路の出発物質として役立ちます .
作用機序
Target of Action
N,N-Dimethylphosphoramidodichloridate, also known as Dichlorophosphoric dimethylamide or Dimethylphosphoramidic dichloride, primarily targets alcohols in its reactions . It forms active intermediates that react with alcohols in situ to give esters .
Mode of Action
The mode of action of N,N-Dimethylphosphoramidodichloridate involves the formation of active intermediates that interact with alcohols . These intermediates react with alcohols in situ, leading to the production of esters .
Biochemical Pathways
N,N-Dimethylphosphoramidodichloridate affects the biochemical pathways involved in the synthesis of phosphoramidates and the conversion of primary alcohols to alkyl chlorides . It also reacts with 1,2 diols to prepare cyclic phosphoric amides followed by alkenes after reduction .
Pharmacokinetics
It is known to be miscible with dimethoxyethane , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N,N-Dimethylphosphoramidodichloridate’s action include the synthesis of phosphoramidates, the conversion of primary alcohols to alkyl chlorides, and the preparation of cyclic phosphoric amides followed by alkenes after reduction .
Action Environment
The action of N,N-Dimethylphosphoramidodichloridate is influenced by environmental factors. It is moisture and air sensitive, and hygroscopic . Therefore, it should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .
生化学分析
Biochemical Properties
N,N-Dimethylphosphoramidodichloridate forms active intermediates, which react with alcohols in situ to give esters . It is also used to convert primary alcohols to alkyl chlorides
Cellular Effects
Given its role in the synthesis of phosphoramidates and conversion of primary alcohols to alkyl chlorides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to form active intermediates that react with alcohols to give esters and convert primary alcohols to alkyl chlorides
特性
IUPAC Name |
N-dichlorophosphoryl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXBEVSSILHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NOP | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074801 | |
| Record name | Dimethylamidophosphoric dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
677-43-0 | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminophosphoryl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylamidophosphoric dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLAMINOPHOSPHORYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG32RK7L5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethylphosphoramidic dichloride react with alcohols?
A: Dimethylphosphoramidic dichloride reacts with alcohols in a multi-step process. First, in the presence of a strong base like n-butyllithium, the alcohol's hydroxyl group is deprotonated. The resulting alkoxide then attacks the phosphorus atom of dimethylphosphoramidic dichloride, substituting one chlorine atom. Subsequent addition of dimethylamine leads to the substitution of the second chlorine atom, forming an N,N,N′,N′-tetramethylphosphorodiamidate intermediate. This intermediate is crucial for the reductive deoxygenation of alcohols []. Interestingly, this method proves particularly useful for alcohols with sterically hindered hydroxyl groups, showcasing the reagent's versatility [].
Q2: Can dimethylphosphoramidic dichloride facilitate the formation of β-lactams? If so, what is the reaction pathway?
A: Yes, dimethylphosphoramidic dichloride can be used to synthesize β-lactams from acetic acids and imines [, ]. While the provided abstracts don't detail the specific mechanism, it likely involves the activation of the carboxylic acid by dimethylphosphoramidic dichloride, forming a reactive intermediate. This intermediate then undergoes nucleophilic attack by the imine, followed by intramolecular cyclization to yield the β-lactam ring.
Q3: Does dimethylphosphoramidic dichloride engage in any unique interactions with other organophosphorus compounds?
A: Dimethylphosphoramidic dichloride exhibits interesting reactivity with hexamethylphosphoramide (HMPA) []. When heated together, a radical exchange occurs, where the dimethylamino group (NMe2) of HMPA replaces a chlorine atom in dimethylphosphoramidic dichloride, yielding tetramethylphosphorodiamidic chloride []. This exchange follows first-order kinetics at 120°C, suggesting a specific interaction mechanism between these two compounds [].
Q4: How is dimethylphosphoramidic dichloride synthesized?
A: Dimethylphosphoramidic dichloride is synthesized by reacting phosphorus oxychloride (POCl3) with dimethylamine []. The reaction likely proceeds through a nucleophilic substitution mechanism, where the dimethylamine nitrogen attacks the electrophilic phosphorus center of POCl3, displacing chloride ions. Purification of the synthesized product is typically achieved via fractional distillation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)






![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
